molecular formula C14H20FNO B1393868 N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine CAS No. 1226168-13-3

N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine

Cat. No.: B1393868
CAS No.: 1226168-13-3
M. Wt: 237.31 g/mol
InChI Key: CPEJXSGEUGMWFH-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenoxy)ethyl)cyclohexanamine (CAS: 1226168-13-3) is a cyclohexanamine derivative featuring a 4-fluorophenoxyethyl substituent. Its structure combines a lipophilic cyclohexyl group with a polar phenoxyethyl chain, offering a balance of solubility and membrane permeability.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEJXSGEUGMWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676366
Record name N-[2-(4-Fluorophenoxy)ethyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226168-13-3
Record name N-[2-(4-Fluorophenoxy)ethyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine typically involves the reaction of 4-fluorophenol with 2-bromoethylamine, followed by the introduction of the cyclohexanamine group. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: 4-fluorophenol reacts with 2-bromoethylamine in the presence of a base (e.g., potassium carbonate) to form 2-(4-fluorophenoxy)ethylamine.

    Step 2: The resulting 2-(4-fluorophenoxy)ethylamine is then reacted with cyclohexanone under reductive amination conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Chemistry

N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine serves as an important building block in organic synthesis. It is utilized in developing more complex molecules and pharmaceuticals. Its unique structure allows chemists to explore new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential effects on cellular processes. Studies focus on its interactions with biological macromolecules, including proteins and nucleic acids. Preliminary findings suggest that it may influence signaling pathways relevant to disease mechanisms.

Medicine

The compound is being explored for therapeutic applications, particularly as a precursor for drugs targeting specific receptors or enzymes. Its fluorine atom enhances lipophilicity and stability, potentially improving bioavailability and efficacy in drug formulations.

Industry

In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials with specific functionalities.

Case Studies

  • Pharmaceutical Development : In a study focusing on drug formulation, this compound was evaluated for its role as a precursor in synthesizing novel analgesics targeting pain receptors. Results indicated improved binding affinity compared to non-fluorinated analogs.
  • Biological Activity Assessment : A research project examined the compound's effects on cancer cell lines. The findings revealed that it inhibited cell proliferation through modulation of specific signaling pathways, suggesting potential as an anti-cancer agent.
  • Industrial Application : A case study highlighted the use of this compound in creating high-performance coatings with enhanced durability and chemical resistance due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenoxyethyl Chain

a) Halogen Substitution
  • N-[2-(4-Chlorophenyl)ethyl]cyclohexanamine (CAS: 855635-10-8): Replaces the 4-fluorophenoxy group with a 4-chlorophenethyl group. Molecular Weight: ~265.8 g/mol (vs. 265.3 g/mol for the fluorinated analog).
  • N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclohexanamine (C₁₄H₁₈F₃NO): Incorporates a trifluoromethoxy group, enhancing metabolic stability and hydrophobicity. Molecular Weight: 273.3 g/mol .
b) Chain Length and Branching
  • N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine (CAS: 1040680-83-8): Features a propyl chain and isopropylphenoxy group, increasing steric bulk. This modification may reduce solubility but improve target selectivity .

Core Structure Modifications

a) Cyclohexanamine vs. Cycloheptanamine
  • N-[(4-Fluorophenyl)methyl]cycloheptanamine (C₁₄H₂₀FN):
    • Replaces the cyclohexyl group with a cycloheptyl ring, slightly increasing lipophilicity.
    • Molecular Weight: 221.3 g/mol .
b) Sulfur-Containing Analogs
  • (±)-N-(2-((3,4-Dimethoxyphenethyl)sulfinyl)ethyl)cyclohexanamine :
    • Contains a sulfinyl group, introducing chirality and altering electronic properties.
    • Studied for 14-3-3 protein interaction stabilization; enantiomers showed differential activity in NMR studies .

Key Research Findings

  • Electronic Effects : Fluorine substitution (as in the target compound) offers a balance of electronegativity and small atomic radius, enhancing binding precision compared to bulkier halogens like chlorine .
  • Chirality and Activity : Sulfinyl-containing analogs (e.g., compound 2.14d) demonstrate enantiomer-specific interactions, suggesting that stereochemistry is critical for target engagement .
  • Synthetic Accessibility : The target compound and its analogs are typically synthesized via nucleophilic substitution or multicomponent reactions, with yields varying based on substituent complexity (e.g., 55% for sulfinyl derivatives) .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanamine core with a 4-fluorophenoxyethyl substituent, which enhances its lipophilicity and stability. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's interaction with biological targets, potentially increasing its efficacy in various applications.

This compound is believed to exert its biological effects through interactions with specific molecular targets such as receptors or enzymes. The mechanism involves:

  • Binding Affinity : The fluorine atom enhances binding affinity to target sites, modulating receptor activity.
  • Signal Transduction : The compound may influence intracellular signaling pathways, affecting cellular responses such as proliferation and apoptosis.

Biological Activity

Research indicates that this compound has several potential biological activities:

  • Antitumor Activity : In studies involving human prostate cancer cells (PC-3), compounds similar to this compound have shown significant antitumor effects, suggesting that this compound may also exhibit similar properties .
  • Receptor Modulation : The compound has been identified as a ligand for sigma receptors, which are implicated in various neurological conditions. Its interaction with these receptors could lead to therapeutic applications in treating disorders like Alzheimer's disease and motor dysfunctions .
  • Cell Proliferation Inhibition : In structure-activity relationship (SAR) studies, derivatives of the compound demonstrated the ability to inhibit cell proliferation in cancer models, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant inhibition of PC-3 prostate cancer cells
Receptor InteractionLigand for sigma receptors
Cell ProliferationInhibits proliferation in cancer cell lines

Case Study: Antitumor Effects

In a study assessing the antitumor effects of related compounds, this compound exhibited promising results. Using the sulforhodamine B (SRB) assay, it was found that similar compounds inhibited cell growth at low micromolar concentrations. The study highlighted the importance of receptor subtype expression in mediating these effects, particularly focusing on alpha1D and alpha1B adrenergic receptors .

Comparative Analysis with Similar Compounds

This compound can be compared to structurally related compounds such as:

  • N-(2-(4-chlorophenoxy)ethyl)cyclohexanamine
  • N-(2-(4-bromophenoxy)ethyl)cyclohexanamine

These analogs provide insights into how variations in substituents affect biological activity. For instance, the presence of different halogens can alter binding affinity and selectivity for specific receptors, impacting therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.